Cas no 1396868-30-6 (1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea)

1-(2-Phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is a synthetic urea derivative featuring a phenoxyethyl substituent and a thiophene-cyclopentylmethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, which combines aromatic and heterocyclic elements. The presence of the thiophene ring may enhance binding interactions in biological systems, while the cyclopentyl group contributes to steric modulation. Its urea core offers hydrogen-bonding capabilities, making it useful in molecular design for targeting enzymes or receptors. The compound's well-defined structure allows for precise modifications, supporting applications in drug discovery and material science. Suitable for controlled synthetic studies, it is typically handled under standard laboratory conditions.
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea structure
1396868-30-6 structure
商品名:1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
CAS番号:1396868-30-6
MF:C19H24N2O2S
メガワット:344.471063613892
CID:5401637

1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2-phenoxyethyl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea
    • 1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
    • インチ: 1S/C19H24N2O2S/c22-18(20-12-13-23-16-7-2-1-3-8-16)21-15-19(10-4-5-11-19)17-9-6-14-24-17/h1-3,6-9,14H,4-5,10-13,15H2,(H2,20,21,22)
    • InChIKey: GNWOSJFRXHEMIT-UHFFFAOYSA-N
    • ほほえんだ: N(CCOC1=CC=CC=C1)C(NCC1(C2SC=CC=2)CCCC1)=O

1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6279-0224-2μmol
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6279-0224-2mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
2mg
$59.0 2023-09-09
Life Chemicals
F6279-0224-10mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
10mg
$79.0 2023-09-09
Life Chemicals
F6279-0224-50mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
50mg
$160.0 2023-09-09
Life Chemicals
F6279-0224-10μmol
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6279-0224-40mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
40mg
$140.0 2023-09-09
Life Chemicals
F6279-0224-1mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
1mg
$54.0 2023-09-09
Life Chemicals
F6279-0224-4mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
4mg
$66.0 2023-09-09
Life Chemicals
F6279-0224-30mg
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
30mg
$119.0 2023-09-09
Life Chemicals
F6279-0224-20μmol
1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
1396868-30-6
20μmol
$79.0 2023-09-09

1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea 関連文献

1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}ureaに関する追加情報

1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea: A Comprehensive Overview

The compound CAS No. 1396868-30-6, also known as 1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea, is a complex organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its urea backbone, which serves as a central hub for various functional groups. The molecule incorporates a phenoxyethyl group and a cyclopentyl-thiophene moiety, both of which contribute to its distinctive chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive agents with enhanced pharmacokinetic profiles. The phenoxyethyl group, attached to the urea moiety, introduces hydrophilic characteristics, which can improve solubility and bioavailability. On the other hand, the cyclopentyl-thiophene substituent adds a hydrophobic dimension, enhancing the molecule's ability to interact with lipid-rich environments. This balance of hydrophilic and hydrophobic properties makes it an ideal candidate for designing drugs targeting specific biological pathways.

One of the most intriguing aspects of this compound is its ability to modulate enzyme activity. Researchers have demonstrated that it exhibits inhibitory effects on certain kinases, making it a promising lead compound for anti-cancer therapies. The thiophene ring, a key structural element, plays a critical role in these enzymatic interactions due to its aromaticity and electron-withdrawing properties. Furthermore, the cyclopentane ring provides structural rigidity, which is essential for maintaining proper conformational geometry during molecular interactions.

In addition to its pharmacological applications, this compound has also been explored in materials science for its potential as a building block in polymer synthesis. The urea group serves as a versatile connecting unit, enabling the formation of cross-linked networks with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have leveraged this compound to create materials with improved durability and resistance to environmental factors.

The synthesis of 1-(2-phenoxyethyl)-3-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The reaction sequence typically includes nucleophilic substitution, condensation reactions, and cyclization steps. The use of transition metal catalysts has significantly enhanced the efficiency and selectivity of these reactions, ensuring high yields and purity levels.

From an environmental perspective, this compound demonstrates moderate biodegradability under aerobic conditions. Studies have shown that it undergoes microbial degradation through oxidative pathways, resulting in the formation of less complex organic intermediates. However, further research is required to fully understand its environmental impact and develop strategies for sustainable disposal.

In conclusion, CAS No. 1396868-30-6 represents a fascinating example of how complex organic molecules can be engineered to address diverse scientific challenges. Its unique combination of functional groups and structural features positions it as a valuable tool in both therapeutic development and materials innovation. As research continues to uncover new applications for this compound, its significance in the chemical sciences is expected to grow significantly.

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